(4aR,8aR)-decahydroisoquinoline
Vue d'ensemble
Description
(4aR,8aR)-decahydroisoquinoline is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Excitatory Amino Acid (EAA) Receptor Antagonists
A study by Ornstein et al. (1996) explored a series of 6-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists. These compounds, including variants of (4aR,8aR)-decahydroisoquinoline, showed antagonism at the NMDA and AMPA subclasses of ionotropic EAA receptors. The study highlighted the potent, selective, and systemically active properties of certain analogs as AMPA and NMDA antagonists, suggesting applications in neurological research and potential therapeutic uses (Ornstein et al., 1996).
2. Neuroprotective Effects
Schoepp et al. (2005) examined a novel glutamate receptor antagonist, derived from this compound, for its neuroprotective effects against excitotoxic injury. This research indicated the compound's potential in providing protection against neurological damages caused by over-activation of receptors by excitatory neurotransmitters like glutamate (Schoepp et al., 2005).
3. Analgesic Properties
Zimmerman et al. (1988) synthesized and evaluated N-substituted derivatives of the morphine-based trans-4a-aryldecahydroisoquinoline for opioid analgesic activities. The study revealed compounds with significant analgesic activity, highlighting the potential of this compound derivatives in developing new analgesic drugs (Zimmerman et al., 1988).
4. In Vivo Studies of NMDA Receptor Complex
Ponchant et al. (2000) conducted a study on [Tetrazoyl-11C]LY202157, a derivative of this compound, for in vivo studies of the NMDA receptor channel complex. The research provided insights into the role of such compounds in neurological studies and their potential therapeutic applications (Ponchant et al., 2000).
5. Development of Antipsychotics
Research by Olson et al. (1981) involved developing a dopamine receptor model and designing a new class of rigid pyrrolo[2,3-g]isoquinoline antipsychotics using this compound. This study indicates the compound's importance in the development of antipsychotic drugs (Olson et al., 1981).
6. Focal Ischemia Neuroprotection
A study by Gill and Lodge (1994) investigated the neuroprotective effects of LY 215490, a derivative of this compound, as a competitive AMPA receptor antagonist against focal ischemia. This research highlighted its potential in treating or preventing ischemic brain damage (Gill & Lodge, 1994).
Propriétés
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENLYAQPNATJSU-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCCC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNCC[C@H]2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.